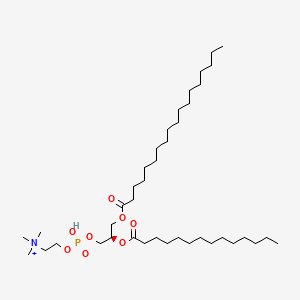

(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid

Beschreibung

(2R)-3-(Octadecanoyloxy)-2-(Tetradecanoyloxy)propoxy(2-(Trimethylammonio)ethoxy)phosphinsäure ist eine komplexe organische Verbindung, die zur Klasse der Phospholipide gehört. Phospholipide sind essentielle Bestandteile von Zellmembranen und spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die langkettige Fettsäuren und eine Phosphinsäuregruppe umfasst.

Eigenschaften

Molekularformel |

C40H81NO8P+ |

|---|---|

Molekulargewicht |

735.0 g/mol |

IUPAC-Name |

2-[hydroxy-[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |

InChI-Schlüssel |

MZWGYEJOZNRLQE-KXQOOQHDSA-O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R)-3-(Octadecanoyloxy)-2-(Tetradecanoyloxy)propoxy(2-(Trimethylammonio)ethoxy)phosphinsäure umfasst typischerweise mehrere Schritte. Der Prozess beginnt mit der Veresterung von Glycerin mit Octadecansäure und Tetradecansäure, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann in Gegenwart eines Phosphinsäurederivats mit 2-(Trimethylammonio)ethanol umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Veresterungs- und Phosphorylierungsprozesse umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, gewährleistet die effiziente Produktion von hochreiner (2R)-3-(Octadecanoyloxy)-2-(Tetradecanoyloxy)propoxy(2-(Trimethylammonio)ethoxy)phosphinsäure.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R)-3-(Octadecanoyloxy)-2-(Tetradecanoyloxy)propoxy(2-(Trimethylammonio)ethoxy)phosphinsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von Alkoholen oder anderen reduzierten Derivaten führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft spezifische Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Phosphinsäureoxiden führen, während die Reduktion zu entsprechenden Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2R)-3-(Octadecanoyloxy)-2-(Tetradecanoyloxy)propoxy(2-(Trimethylammonio)ethoxy)phosphinsäure beinhaltet seine Interaktion mit Zellmembranen. Die Verbindung integriert sich in die Lipiddoppelschicht und beeinflusst die Membranfluidität und -permeabilität. Sie kann auch mit bestimmten Proteinen und Rezeptoren interagieren und Signalwege und zelluläre Reaktionen modulieren.

Wirkmechanismus

The mechanism of action of (2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific proteins and receptors, modulating signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Phospholipide, wie z. B. Phosphatidylcholin, Phosphatidylethanolamin und Phosphatidylserin. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Fettsäureketten und Kopfgruppen.

Einzigartigkeit

Was (2R)-3-(Octadecanoyloxy)-2-(Tetradecanoyloxy)propoxy(2-(Trimethylammonio)ethoxy)phosphinsäure auszeichnet, ist seine spezifische Kombination aus langkettigen Fettsäuren und das Vorhandensein einer Phosphinsäuregruppe. Diese einzigartige Struktur verleiht ihr besondere physikalische und chemische Eigenschaften, die sie für spezielle Anwendungen wertvoll machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.